molecular formula C18H23ClN4O B7025915 N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide

Cat. No.: B7025915
M. Wt: 346.9 g/mol
InChI Key: YIOLYOXCUCMUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyridine ring, a pyrrole ring, and an azepane moiety, making it a versatile candidate for various chemical reactions and biological interactions.

Properties

IUPAC Name

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-22-13-15(19)11-16(22)18(24)21-12-14-6-7-20-17(10-14)23-8-4-2-3-5-9-23/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOLYOXCUCMUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCC2=CC(=NC=C2)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the pyridine intermediate. This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative reacts with an azepane compound under basic conditions.

  • Pyrrole Ring Formation: : The next step involves the formation of the pyrrole ring. This can be done through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization in the presence of a catalyst.

  • Coupling Reaction: : The final step involves coupling the pyridine intermediate with the pyrrole intermediate. This can be achieved through a coupling reaction such as the Suzuki-Miyaura coupling, which uses palladium as a catalyst and boronic acid as a reagent.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, further increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide can undergo oxidation reactions, where the pyrrole ring is oxidized to form a pyrrole oxide derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can also undergo reduction reactions, where the pyridine ring is reduced to form a piperidine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Substitution reactions can occur at the chloro group on the pyrrole ring. This can be achieved through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent, reflux conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent, elevated temperatures.

Major Products

    Oxidation: Pyrrole oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and leading to the disruption of essential bacterial processes. This results in the death of the bacteria and highlights its potential as an anti-tubercular agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(piperidin-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide
  • N-[[2-(morpholin-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide

Uniqueness

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-chloro-1-methylpyrrole-2-carboxamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a promising candidate for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.